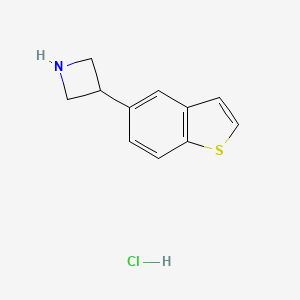![molecular formula C9H12IN3O B13697690 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C₉H₁₂N₃OI and a molecular weight of 305.11 g/mol This compound is characterized by the presence of a pyrrolidin-2-one core structure substituted with a 4-iodopyrazol-1-yl group
Métodos De Preparación
The synthesis of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form the desired product . The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The iodopyrazol group can undergo substitution reactions, where the iodine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industry: Used in the synthesis of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidin-2-one core structure but differ in their substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrrolidin-2-one core and the iodopyrazole group, providing a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12IN3O |
|---|---|
Peso molecular |
305.12 g/mol |
Nombre IUPAC |
1-[2-(4-iodopyrazol-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H12IN3O/c10-8-6-11-13(7-8)5-4-12-3-1-2-9(12)14/h6-7H,1-5H2 |
Clave InChI |
CTKGFAPWBOOAHM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CCN2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




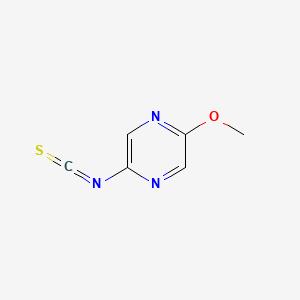

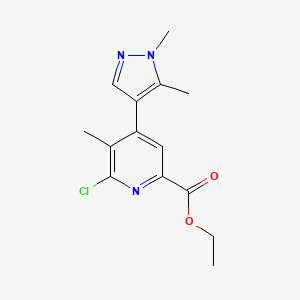
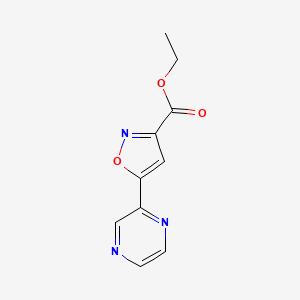


![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
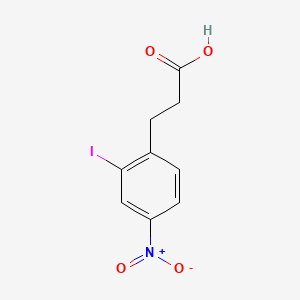
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
